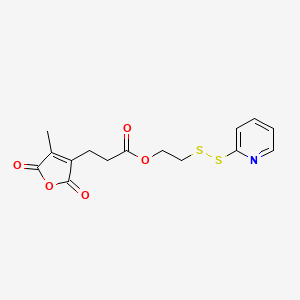
2-(Pyridin-2-yldisulfanyl)ethyl 3-(4-methyl-2,5-dioxofuran-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
2-(Pyridin-2-yldisulfanyl)ethyl 3-(4-methyl-2,5-dioxofuran-3-yl)propanoate is involved in complex chemical synthesis processes. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates react with S-methylisothiosemicarbazide hydroiodide, forming various compounds upon refluxing in different solvents, demonstrating the compound's versatility in heterocyclic compound synthesis (Vetyugova et al., 2018). Similarly, its role in the synthesis of dabigatran etexilate, a notable anticoagulant, highlights its importance in pharmaceutical chemistry, showcasing a multi-step synthesis process that yields medically relevant compounds (Huansheng, 2013).
Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, 2-(Pyridin-2-yl)ethanol, a related compound, serves as a protecting group for carboxylic acids, revealing its potential in polymer synthesis. It can be selectively removed post-polymerization, leading to the synthesis of homopolymers and diblock copolymers with specific properties (Elladiou & Patrickios, 2012). This example underscores the compound's utility in creating tailored polymers for diverse applications.
Advanced Catalysis and Organic Transformations
Furthermore, compounds with pyridin-2-yl motifs serve as catalysts or intermediates in organic transformations. The synthesis of novel ethyl 2-(4-(pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates and their evaluation as herbicides demonstrate the compound's role in developing new agrochemicals (Xu et al., 2017). Additionally, the study on base-free transfer hydrogenation of ketones using complexes bearing pyridinesulfonamide ligands illustrates innovative catalysis methods that are environmentally friendly and efficient (Ruff et al., 2016).
Chemical Biology and Medicinal Chemistry
While explicitly excluding drug use and side effects, the scientific exploration of such compounds often extends to chemical biology and medicinal chemistry, focusing on the synthesis of biologically active molecules. For example, the synthesis and evaluation of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate against gastric cancer cell lines highlight the potential therapeutic applications of these compounds (Liu et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been known to target various cellular structures and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
The exact nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, leading to downstream effects such as changes in cell signaling, metabolism, and other cellular functions .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The effects would likely depend on the specific targets and pathways affected by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like EN300-26956085. These factors could include temperature, pH, presence of other compounds, and specific conditions within the cellular environment .
Properties
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethyl 3-(4-methyl-2,5-dioxofuran-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-10-11(15(19)21-14(10)18)5-6-13(17)20-8-9-22-23-12-4-2-3-7-16-12/h2-4,7H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKONQKVZGAMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1=O)CCC(=O)OCCSSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2806568.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2806574.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2806575.png)
![Bicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B2806576.png)

![2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2806579.png)
![N-(2,5-difluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2806581.png)

![(E)-N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2806585.png)



![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2806590.png)
